4-(2-Chlorophenyl)cyclohexan-1-one

Descripción general

Descripción

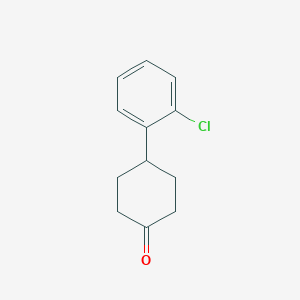

4-(2-Chlorophenyl)cyclohexan-1-one is a chemical compound that belongs to the class of arylcyclohexanones It is structurally characterized by a cyclohexanone ring substituted with a 2-chlorophenyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration and oxidation steps. One efficient protocol involves the following steps :

Grignard Reaction: Cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)cyclohexanol.

Dehydration: The intermediate is dehydrated using an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, to obtain 1-(2-chlorophenyl)cyclohexene.

Oxidation: The alkene is oxidized using potassium permanganate to yield the corresponding hydroxy ketone intermediate.

Imination and Rearrangement: The hydroxy ketone undergoes imination with methylamine, followed by thermal rearrangement to produce this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing the use of hazardous reagents, and ensuring cost-effectiveness. The use of commercially available and safe materials, as well as the avoidance of corrosive acids, are some of the advantages of these industrial protocols .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Chlorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydroxy ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxy ketones, alcohols, and substituted arylcyclohexanones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-(2-Chlorophenyl)cyclohexan-1-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research explores its potential use in developing new pharmaceuticals, particularly in the field of anesthetics and analgesics.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(2-Chlorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one, known for its anesthetic properties.

Tiletamine: A thiophene analogue used in veterinary medicine.

Uniqueness

4-(2-Chlorophenyl)cyclohexan-1-one is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds like ketamine and tiletamine, it may exhibit different pharmacological effects and chemical reactivity, making it valuable for distinct research and industrial applications .

Actividad Biológica

4-(2-Chlorophenyl)cyclohexan-1-one, an arylcyclohexanone derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexanone ring with a 2-chlorophenyl group at the fourth position. Its synthesis typically involves methods such as Friedel-Crafts acylation and condensation reactions, which allow for high yields and purity. The synthesis can be summarized in the following steps:

- Formation of Cyclohexanone Core : The cyclohexanone structure is established through acylation processes.

- Substitution with 2-Chlorophenyl Group : The introduction of the 2-chlorophenyl moiety is achieved via electrophilic aromatic substitution.

- Purification : The product is purified using column chromatography.

Anti-inflammatory Properties

Research indicates that this compound exhibits potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific inflammatory pathways, although detailed mechanisms remain to be elucidated. A comparative analysis of similar compounds highlights its unique activity profile:

| Compound Name | Structure | Key Properties |

|---|---|---|

| Ketamine | 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one | Known anesthetic properties |

| Tiletamine | A thiophene analogue | Used primarily in veterinary medicine |

| 2-(2-Chlorophenyl)cyclohexan-1-one | Similar cyclohexanone structure | Explored for biological activity |

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor properties of this compound. For instance, it has shown activity against various bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent in treating infections and tumors. However, these findings are often preliminary, necessitating further investigation to establish efficacy and safety.

The pharmacological profile of this compound suggests it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. This mechanism is crucial for its proposed applications in anesthetics and analgesics.

Receptor Interactions

Studies indicate that the compound may interact with receptors involved in pain modulation and inflammation, including:

- p38 MAP Kinase

- Toll-like Receptor 4

- Nuclear Factor-kappa β

These interactions are pivotal in understanding its therapeutic potential.

Case Studies and Research Findings

Recent research has provided insights into the biological effects of this compound:

- Anti-inflammatory Studies : In vivo tests demonstrated significant reductions in inflammation markers when administered in animal models.

- Antimicrobial Activity : Laboratory tests revealed that the compound inhibited the growth of several pathogenic bacteria, indicating its potential use as an antimicrobial agent.

- Antitumor Effects : In vitro studies showed that it could induce apoptosis in certain cancer cell lines, suggesting further exploration in oncology.

Propiedades

IUPAC Name |

4-(2-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYQZEPMJGRCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599362 | |

| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180005-03-2 | |

| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.